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Cat. No.: B1675013 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of

Lodenafil Carbonate with Other Leading PDE5 Inhibitors

This guide provides a comprehensive statistical analysis of clinical trial data for Lodenafil
Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile

dysfunction (ED). The performance of Lodenafil Carbonate is objectively compared with

established alternatives—Sildenafil, Tadalafil, and Vardenafil—supported by experimental data

from pivotal clinical trials.

Comparative Efficacy and Safety Analysis
Oral phosphodiesterase type 5 (PDE5) inhibitors are the first-line treatment for erectile

dysfunction.[1] Lodenafil Carbonate, a novel PDE5 inhibitor, has demonstrated a satisfactory

efficacy and safety profile in clinical trials.[2][3][4] This section presents a comparative analysis

of its performance against other commonly prescribed PDE5 inhibitors.

Efficacy Data
The efficacy of these drugs is primarily assessed by the International Index of Erectile Function

(IIEF) erectile function (EF) domain score and the Sexual Encounter Profile (SEP) questions 2

(successful penetration) and 3 (successful intercourse).

Table 1: Comparison of Efficacy Based on IIEF-EF Domain Scores from Phase III Clinical Trials
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Drug Dosage(s)
Baseline
Mean IIEF-
EF Score

End-of-
Treatment
Mean IIEF-
EF Score

Mean
Change
from
Baseline

Placebo-
Adjusted
Mean
Change

Lodenafil

Carbonate
40 mg 13.6 18.6 5.0 4.1

80 mg 13.4 20.6 7.2 6.3

Sildenafil
50 mg / 100

mg

Approx. 12-

15

Approx. 20-

22
7-10 5-8

Tadalafil 10 mg Approx. 15 21.5 6.5 5.6

20 mg Approx. 15 23.6 8.6 7.7

Vardenafil 10 mg Approx. 13 20.5 7.5 6.5

20 mg Approx. 13 21.5 8.5 7.5

Note: Data for Sildenafil, Tadalafil, and Vardenafil are aggregated from multiple sources and

represent approximate values for comparison. Baseline and end-of-treatment scores can vary

between studies.

Table 2: Comparison of Efficacy Based on SEP2 and SEP3 from Phase III Clinical Trials (%

successful attempts)
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Drug Dosage(s)

SEP2
(Penetratio
n) -
Baseline

SEP2
(Penetratio
n) - End-of-
Treatment

SEP3
(Intercourse
) - Baseline

SEP3
(Intercourse
) - End-of-
Treatment

Lodenafil

Carbonate
40 mg 46.4% 63.5% 19.6% 50.8%

80 mg 50.2% 80.8% 20.8% 66.0%

Sildenafil
50 mg / 100

mg

Approx. 40-

50%

Approx. 70-

80%

Approx. 20-

30%

Approx. 60-

70%

Tadalafil
10 mg / 20

mg

Approx. 40-

50%

Approx. 70-

80%
Approx. 30%

Approx. 60-

70%

Vardenafil
10 mg / 20

mg
Approx. 50%

Approx. 80-

85%
Approx. 30%

Approx. 70-

75%

Note: Data for Sildenafil, Tadalafil, and Vardenafil are aggregated from multiple sources and

represent approximate values for comparison. Baseline and end-of-treatment percentages can

vary between studies.

Safety and Tolerability
The adverse events associated with Lodenafil Carbonate are consistent with the PDE5

inhibitor class.

Table 3: Common Adverse Events Reported in Clinical Trials (% incidence)
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Adverse
Event

Lodenafil
Carbonate
(40mg/80m
g)

Sildenafil
(50mg/100m
g)

Tadalafil
(10mg/20m
g)

Vardenafil
(10mg/20m
g)

Placebo

Headache 10-15% 16-28% 11-15% 15-16% 4-7%

Flushing 5-10% 10-19% 3-4% 11-12% 1-2%

Dyspepsia 2-4% 4-10% 4-10% 4-7% 1-2%

Nasal

Congestion /

Rhinitis

5-7% 4-9% 2-3% 4-9% 1-3%

Dizziness 2-3% 2-3% 1-2% 2% 1%

Visual

Disturbances
1-2% 3-11% <1% <2% <1%

Myalgia /

Back Pain
<1% <1% 3-6% <1% <1%

Note: Percentages are approximate and can vary based on the specific clinical trial design and

patient population.

Experimental Protocols
The clinical development of Lodenafil Carbonate, like other PDE5 inhibitors, followed a

standard phased approach. The methodologies for the pivotal Phase II and Phase III trials are

detailed below.

Lodenafil Carbonate Phase III Clinical Trial Protocol
Study Design: A prospective, randomized, double-blind, placebo-controlled, parallel-group

study.[2][5]

Participants: 350 men with erectile dysfunction of varying etiologies and severities.[2][5]
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Inclusion Criteria: Men aged 18 years or older with a diagnosis of ED for at least 6 months in

a stable heterosexual relationship.

Exclusion Criteria: History of myocardial infarction, stroke, or life-threatening arrhythmia

within the previous 6 months; use of nitrates; primary hypoactive sexual desire.

Intervention: Patients were randomized to receive placebo, Lodenafil Carbonate 40 mg, or

Lodenafil Carbonate 80 mg to be taken as needed approximately one hour before sexual

activity over a 4-week period.[2][5]

Primary Efficacy Endpoints:

Change from baseline in the IIEF-EF domain score.[2][5]

Proportion of "yes" responses to SEP question 2 (Were you able to insert your penis into

your partner's vagina?).[2][5]

Proportion of "yes" responses to SEP question 3 (Did your erection last long enough for

you to have successful intercourse?).[2][5]

Safety Assessments: Monitoring and recording of all adverse events, vital signs, physical

examinations, and clinical laboratory tests.

Comparator Drug Clinical Trial Protocols (General
Overview)
Clinical trials for Sildenafil, Tadalafil, and Vardenafil have generally followed a similar design to

the Lodenafil Carbonate Phase III trial. Key features include:

Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover designs.

Population: Adult men with a clinical diagnosis of erectile dysfunction of various etiologies.

Intervention: Fixed or flexible doses of the active drug or placebo taken as needed before

sexual activity.
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Efficacy Measures: The IIEF questionnaire and SEP diaries are the standard tools for

assessing efficacy.

Safety Measures: Comprehensive monitoring of adverse events and other safety

parameters.
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Caption: Signaling pathway of PDE5 inhibitors in erectile function.

Clinical Trial Workflow for an Erectile Dysfunction Drug
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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